molecular formula C4H4ClN3O2 B012784 1-(chloromethyl)-3-nitro-1H-pyrazole CAS No. 102388-00-1

1-(chloromethyl)-3-nitro-1H-pyrazole

Cat. No.: B012784
CAS No.: 102388-00-1
M. Wt: 161.55 g/mol
InChI Key: IAHWBFFRJXENRJ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-nitro-1H-pyrazole (CAS 102388-00-1) is a high-value, multifunctional pyrazole derivative that serves as a key synthetic intermediate in organic chemistry and medicinal chemistry research. This compound features two highly reactive sites: a chloromethyl group at the pyrazole nitrogen (N1) and a nitro group at the ring carbon (C3). This unique arrangement allows for sequential and diverse chemical transformations, making it an exceptionally versatile building block for constructing more complex molecular architectures. Key Research Applications & Value: Synthetic Chemistry: The chloromethyl group is an excellent leaving group, enabling facile nucleophilic substitution reactions with amines, thiols, and alcohols to create a wide array of N-functionalized pyrazole derivatives. Concurrently, the nitro group can be selectively reduced to an amino group using agents like tin(II) chloride or catalytic hydrogenation, providing a handle for further functionalization via diazotization or amide coupling. Pharmaceutical & Biological Research: As a core pyrazole structure, this compound is a valuable precursor in the design and synthesis of molecules with potential pharmacological activities. Pyrazole derivatives are extensively documented in scientific literature for their wide spectrum of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities . The nitro group, in particular, can undergo bioreduction in biological systems to form reactive intermediates, which may be exploited in the study of enzyme inhibition and targeted cell pathways. Material Science & Industrial Applications: This compound is also utilized in the development of specialty chemicals, such as dyes and pigments, leveraging the pyrazole core's ability to impart specific functional properties. Mechanism of Action: The biological activity of derivatives stemming from this compound is highly structure-dependent. Potential mechanisms include the inhibition of key enzymes like cyclooxygenase-2 (COX-2) in inflammatory pathways, or the interaction with cellular components following the bioreduction of the nitro group, leading to effects on cell proliferation. Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(chloromethyl)-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c5-3-7-2-1-4(6-7)8(9)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHWBFFRJXENRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390647
Record name 1-Chloromethyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102388-00-1
Record name 1-Chloromethyl-3-nitro-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(chloromethyl)-3-nitro-1H-pyrazole typically involves the chloromethylation of 3-nitro-1H-pyrazole. One common method includes the reaction of 3-nitro-1H-pyrazole with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at temperatures ranging from 0°C to 25°C, to yield the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

1-(Chloromethyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include zinc chloride, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

CMNP serves as an intermediate in the synthesis of more complex pyrazole derivatives, which are valuable in developing pharmaceuticals and agrochemicals. Its unique substituents allow for various chemical transformations, making it a versatile building block in organic synthesis.

Biology

In biological research, CMNP is utilized to study enzyme inhibition and as a precursor for designing enzyme inhibitors. The compound's nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially influencing pathways related to inflammation and cell proliferation .

Medicine

Derivatives of CMNP have shown promise as anti-inflammatory and antimicrobial agents . Research indicates that pyrazole derivatives can possess significant pharmacological properties, including analgesic effects and potential antitumor activities .

Industry

In industrial applications, CMNP is used in producing dyes , pigments, and other specialty chemicals. Its chemical reactivity makes it suitable for creating compounds with specific functional properties necessary for various industrial applications.

Case Studies

Research has demonstrated the potential of CMNP derivatives in various therapeutic contexts:

  • Anti-inflammatory Studies : Preliminary investigations have shown that certain derivatives exhibit significant anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : Studies indicate that some CMNP derivatives display notable antimicrobial effects against specific bacterial strains, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(chloromethyl)-3-nitro-1H-pyrazole largely depends on its specific application. In biological systems, the compound or its derivatives may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogs within the Pyrazole Class

Table 1: Substituent Variations in Pyrazole Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Differences vs. Target Compound Reference
1-(Chloromethyl)-5-methyl-3-nitro-1H-pyrazole Chloromethyl (1), nitro (3), methyl (5) C₅H₆ClN₃O₂ Additional methyl at position 5 introduces electron-donating effects, altering reactivity and biological interactions .
Methyl 1-(chloromethyl)-4-nitro-1H-pyrazole-3-carboxylate Chloromethyl (1), nitro (4), methyl ester (3) C₆H₆ClN₃O₄ Nitro group at position 4 and carboxylate ester at position 3 enhance solubility and modify electrophilic reactivity .
1-Ethyl-5-methyl-4-nitro-1H-pyrazole Ethyl (1), methyl (5), nitro (4) C₇H₁₀N₄O₂ Ethyl group (instead of chloromethyl) reduces leaving group ability; nitro at position 4 shifts electronic effects .

Key Observations :

  • Positional Effects : The location of the nitro group (e.g., position 3 vs. 4) significantly impacts electronic properties and biological activity.
  • Substituent Diversity : Methyl or ethyl groups introduce steric and electronic modifications, while carboxylate esters alter hydrophilicity.

Heterocyclic Analogues with Different Ring Systems

Table 2: Comparison with Non-Pyrazole Heterocycles
Compound Name Heterocycle Substituents Key Differences vs. Target Compound Reference
1-(Chloromethyl)-3-nitro-1H-imidazole Imidazole Chloromethyl (1), nitro (3) Imidazole has two non-adjacent nitrogen atoms (positions 1 and 3), increasing basicity and hydrogen-bonding potential .
1-(Chloromethyl)-3-nitro-1H-triazole Triazole Chloromethyl (1), nitro (3) Triazole contains three nitrogen atoms, enhancing aromatic stability and metal-coordination capacity .
1-(3-Chloro-2-fluorobenzyl)-3-nitro-1H-pyrazole Pyrazole 3-Chloro-2-fluorobenzyl (1), nitro (3) Bulky aromatic substituent increases lipophilicity and may improve blood-brain barrier penetration .

Key Observations :

  • Ring System Influence : Imidazoles and triazoles exhibit distinct electronic profiles compared to pyrazoles, affecting their reactivity and biological target interactions.
  • Hybrid Structures : Compounds like 1-((6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid combine pyrazole with other heterocycles, enabling multi-target biological activity .

Functional Group Replacements

Table 3: Halogen and Nitro Group Modifications
Compound Name Substituent Changes Molecular Formula Key Differences vs. Target Compound Reference
1-(Bromomethyl)-5-methyl-3-nitro-1H-pyrazole Bromomethyl (1) instead of chloromethyl C₅H₆BrN₃O₂ Bromine’s higher leaving group ability accelerates nucleophilic substitution reactions .
5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile Amino (5), 4-nitrophenyl (1), cyano (3) C₁₀H₈N₆O₂ Replacement of chloromethyl with nitrophenyl and cyano groups confers antimicrobial activity .
1-Ethyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole Ethyl (1), trifluoromethyl (3), nitro (4) C₆H₆F₃N₃O₂ Trifluoromethyl group increases metabolic stability and lipophilicity .

Key Observations :

  • Halogen Effects : Bromine vs. chlorine alters reaction kinetics in substitution reactions.
  • Bioisosteric Replacements : Trifluoromethyl groups mimic methyl groups while enhancing resistance to oxidative metabolism.

Biological Activity

1-(Chloromethyl)-3-nitro-1H-pyrazole is a notable compound within the pyrazole class, known for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological mechanisms, relevant case studies, and research findings, providing a comprehensive overview of its significance.

Chemical Structure and Properties

This compound features a chloromethyl group at position 1 and a nitro group at position 3 of the pyrazole ring. The presence of these substituents enhances its reactivity and potential for biological interactions. The compound can be synthesized through chloromethylation of 3-nitro-1H-pyrazole, typically using formaldehyde and hydrochloric acid in the presence of Lewis acid catalysts like zinc chloride.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with nucleic acids or proteins, potentially resulting in enzyme inhibition or other cellular effects .

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
  • DNA Interaction: Reactive intermediates formed from reduction processes can bind to DNA, potentially inducing cytotoxic effects.
  • Antimicrobial Activity: Some derivatives have shown promise as antimicrobial agents, suggesting a role in combating bacterial infections.

Biological Activities

Recent studies have highlighted the broad spectrum of biological activities exhibited by pyrazole derivatives, including anti-inflammatory and antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes, which are critical in inflammatory processes .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits cyclooxygenase enzymes
AntimicrobialEffective against various bacterial strains
CytotoxicityInduces cell death in certain cancer cell lines
Anti-inflammatoryReduces inflammation in animal models

Case Studies

Several studies have focused on the synthesis and evaluation of this compound derivatives for their biological activities:

  • Antimicrobial Evaluation: A study evaluated various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant antibacterial activity, making them potential candidates for new antibiotics.
  • Anti-inflammatory Activity: Research demonstrated that compounds derived from this compound effectively reduced inflammation in rodent models of arthritis. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Cytotoxic Studies: In vitro assays showed that some derivatives could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents. The mechanism appears linked to their ability to form reactive intermediates that disrupt cellular functions .

Research Findings

Recent advancements in the synthesis and characterization of nitrated pyrazoles have underscored their importance in drug development. Notably, the exploration of structure-activity relationships (SAR) has provided insights into how modifications to the pyrazole structure can enhance biological activity .

Table 2: Structure-Activity Relationships (SAR) Insights

ModificationEffect on ActivityReference
Nitro Group PositionCritical for enzyme inhibition
Chloromethyl SubstitutionEnhances reactivity with nucleophiles
Additional Functional GroupsModulates antimicrobial efficacy

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(chloromethyl)-3-nitro-1H-pyrazole, and what critical parameters affect yield?

  • Methodological Answer : A typical route involves alkylation of 3-nitro-1H-pyrazole with chloromethylating agents (e.g., 1-chloro-4-(chloromethyl)benzene) in the presence of a base like potassium carbonate. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity .
  • Reaction temperature : Reflux conditions (~80–100°C) ensure complete substitution .
  • Purification : Column chromatography on silica gel is often required to isolate the product (yields ~82%) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions and confirms chloromethyl integration (e.g., δ ~4.5–5.5 ppm for CH₂Cl) .
  • IR : Nitro group stretching (~1520–1350 cm⁻¹) and C–Cl vibrations (~600–800 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution MS confirms molecular ion ([M+H]⁺) and isotopic patterns for Cl .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during alkylation of 3-nitro-1H-pyrazole?

  • Methodological Answer : Regioselectivity in pyrazole alkylation is influenced by:

  • Electronic effects : The nitro group directs substitution to the less electron-deficient nitrogen.
  • Protecting groups : Temporary protection of reactive sites (e.g., using methoxymethyl groups) can improve selectivity .
  • Catalytic systems : Nickel chloride catalysts have been reported to enhance regiocontrol in pyrazole functionalization .

Q. What crystallographic insights reveal intermolecular interactions in this compound derivatives?

  • Methodological Answer : X-ray crystallography shows:

  • Hydrogen bonding : C–H⋯O interactions between nitro groups and adjacent molecules stabilize crystal packing .
  • Dihedral angles : Pyrazole rings often form angles <10° with planar aromatic substituents, affecting molecular stacking .
  • Thermal displacement parameters : Isotropic refinement models (riding H-atoms) ensure accurate structural resolution .

Q. How does the nitro group influence the reactivity of this compound in subsequent reactions?

  • Methodological Answer : The nitro group:

  • Activates electrophilic substitution : Directs further functionalization to meta/para positions via electron-withdrawing effects.
  • Redox sensitivity : Reduction to amino groups (e.g., using H₂/Pd-C) enables diversification but requires inert conditions .
  • Steric effects : Bulkier substituents may hinder access to the chloromethyl site, necessitating optimized reaction stoichiometry .

Q. What computational methods predict tautomerism or stability in this compound derivatives?

  • Methodological Answer :

  • DFT calculations : Assess relative energies of tautomers (e.g., pyrazole vs. pyrazolone forms) using Gaussian or ORCA software .
  • Hirshfeld surface analysis : Visualizes intermolecular interactions affecting tautomeric equilibria in the solid state .
  • Molecular dynamics : Simulates solvent effects on tautomer stability in solution-phase studies .

Q. How can researchers resolve contradictions in reported biological activities of structurally analogous pyrazoles?

  • Methodological Answer :

  • Comparative assays : Standardize in vitro protocols (e.g., fixed concentrations, cell lines) to minimize variability .
  • SAR studies : Correlate substituent effects (e.g., chloro vs. trifluoromethyl) with activity trends .
  • Meta-analysis : Statistically evaluate published data to identify outliers or confounding factors (e.g., solvent choice in cytotoxicity tests) .

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